SLR1 protein
Description
Properties
CAS No. |
127548-26-9 |
|---|---|
Molecular Formula |
C58H95N19O16 |
Synonyms |
SLR1 protein |
Origin of Product |
United States |
Molecular Architecture and Evolutionary Conservation of Slr1 Protein
Primary Structure and Functional Domain Organization of SLR1 Protein
The primary structure of this compound is characterized by distinct functional domains, particularly the conserved DELLA, TVHYNP, and GRAS domains, along with N-terminal regulatory and C-terminal repression regions. github.iofishersci.cascispace.com
Characterization of Conserved DELLA, TVHYNP, and GRAS Domains
SLR1, like other DELLA proteins, contains highly conserved domains critical for its function in GA signaling. The N-terminus features the DELLA and TVHYNP motifs. pnas.orgscispace.com These motifs are essential for the interaction with the GA receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) in a GA-dependent manner. csic.esnih.govnih.govoup.com The DELLA motif, named after its characteristic amino acid sequence (Asp-Glu-Leu-Leu-Ala), is located at the N-end. agrobiology.ru The TVHYNP motif is located nearby. scispace.comagrobiology.ru Mutations within these conserved N-terminal domains can lead to GA-insensitive dwarf phenotypes because they prevent the binding of DELLA proteins to the GID1-GA complex, thereby blocking GA-mediated degradation and causing constitutive growth repression. scispace.comcsic.es
The C-terminal region of SLR1 is characterized by the highly conserved GRAS domain. pnas.orgarccjournals.comoup.com The GRAS domain is common to all members of the GRAS family and comprises several functional regions, including leucine (B10760876) rich repeats (LRI and LRII), VHIID, PFYRE, and SAW motifs. oup.comagrobiology.ru While the N-terminal domains are crucial for GA perception and GID1 interaction, the GRAS domain is involved in various protein-protein interactions with downstream signaling components and contributes to transcriptional regulation. oup.comcsic.esoup.com The GRAS domain has been shown to influence the suppressive function of DELLA proteins and is required to manifest full DELLA activity in planta. csic.esresearchgate.net It also functions to stabilize the interaction between GID1 and SLR1, which is essential for the recognition of SLR1 by the F-box protein GID2, a component of the ubiquitination machinery. nih.govnih.gov
Here is a summary of the conserved domains in SLR1:
| Domain/Motif | Location | Key Function(s) | Conservation |
| DELLA | N-terminus | GA signal perception, GID1 interaction, Transactivation activity | Highly Conserved scispace.comagrobiology.ru |
| TVHYNP | N-terminus | GA signal perception, GID1 interaction scispace.comagrobiology.ru | Conserved |
| GRAS | C-terminus | Protein-protein interactions, Transcriptional regulation, Stabilizing GID1 interaction oup.comcsic.esoup.com | Highly Conserved imrpress.com |
| VHIID | within GRAS | Involved in GID1 and GID2 interaction nih.govagrobiology.ru | Conserved |
| PFYRE | within GRAS | Involved in GID2 association agrobiology.ru | Conserved |
| SAW | within GRAS | Involved in GID1 and GID2 association, necessary for repression oup.comagrobiology.ru | Conserved |
| LRI/LRII | within GRAS | Leucine rich repeats, involved in protein interactions oup.comagrobiology.ru | Conserved |
Identification of N-terminal Regulatory and C-terminal Repression Domains
Functional analyses of SLR1 have revealed distinct regions responsible for regulating its activity and mediating its repressive function. The N-terminal region, encompassing the DELLA and TVHYNP domains, is primarily involved in GA signal perception and interaction with the GA receptor GID1. scispace.comnih.gov This region is crucial for the GA-induced degradation of SLR1. uniprot.orgembopress.org Beyond GA perception, the N-terminal DELLA/TVHYNP motif of SLR1 has also been shown to possess transactivation activity, contributing to the suppression of plant growth. pnas.orgnih.govnih.gov
The C-terminal region, containing the GRAS domain, is largely responsible for the repression activity of SLR1. nih.govembopress.org This domain mediates interactions with other transcription factors and regulatory proteins, allowing SLR1 to influence the expression of downstream genes. csic.esoup.com While the N-terminus is critical for sensing the GA signal and initiating degradation, the C-terminus is essential for exerting the repressive effect on growth and development. nih.govembopress.org Studies using truncated SLR1 proteins have demonstrated that the C-terminal GRAS domain is necessary for full DELLA activity in planta. csic.es
Structural Dynamics and Conformational Changes of this compound
The function of SLR1 is intimately linked to its structural dynamics and conformational changes, particularly in response to GA signaling.
Analysis of Natively Unfolded States and Induced Folding Upon Interaction
SLR1, particularly its N-terminal region, exhibits characteristics of a natively unfolded or intrinsically disordered protein when free in solution. d-nb.info Natively unfolded proteins lack a fixed three-dimensional structure under physiological conditions but can undergo induced folding upon interacting with specific binding partners. plos.orgnih.gov Research indicates that free SLR1 exists as a natively unfolded protein that may contain some unstable helical secondary structure, resembling a molten globule. d-nb.info
Upon binding to the GID1 receptor in the presence of bioactive gibberellin, SLR1 undergoes a significant conformational change, acquiring a more defined, ordered structure. nih.govd-nb.info This binding-induced folding is crucial for the formation of the stable ternary complex (GA-GID1-SLR1) that is recognized by the ubiquitination machinery, leading to SLR1 degradation. csic.esnih.govd-nb.info The interaction with the GID1-GA complex allows SLR1 to attain a defined fold, facilitating the transmission of the GA signal. d-nb.info
Influence of Post-Translational Modifications on this compound Conformation
Post-translational modifications (PTMs) play a significant role in modulating protein function, stability, localization, and interactions by altering their properties and activities, including conformation. abcam.comthermofisher.com this compound is subject to PTMs, such as phosphorylation and SUMOylation, which can influence its conformation and activity. embopress.orgbiorxiv.orgnih.gov
Phosphorylation, the addition of a phosphate (B84403) group, has been shown to be crucial for SLR1 stability in rice. embopress.orgresearchgate.net Studies indicate that phosphorylation by the kinase EL1 (EARLY FLOWERING1) affects SLR1 stability at the N-terminus and its activity at the C-terminus, thereby regulating GA responses. embopress.org Reduced phosphorylation of SLR1 in el1 mutants leads to enhanced GA-mediated degradation of SLR1. embopress.orgresearchgate.net While phosphorylation can influence stability and activity, its direct effect on the recognition of the GA signal or degradation of the protein has been less clear, although it is believed to change protein-protein interactions and localization. agrobiology.ru
SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is another PTM that can affect DELLA proteins. biorxiv.orgnih.govresearchgate.net SUMOylation of SLR1 has been observed and is predicted to occur at specific lysine (B10760008) residues, such as lysine 2. biorxiv.org The location of SUMO attachment in SLR1, which is distant from the conserved GA regulatory domains DELLA and TVHYNP, suggests it could have different effects on protein-protein interactions and potentially alter the transcriptional activation properties of the DELLA/TVHYNP motifs compared to DELLA proteins in other species. biorxiv.org SUMOylation of SLR1 may modulate transcriptional responses and has been implicated in improving yield under salt stress. biorxiv.org
These PTMs can induce conformational changes or stabilize certain conformations, thereby impacting SLR1's interaction with GID1, GID2, and other regulatory proteins, ultimately fine-tuning the GA signaling pathway.
Evolutionary Conservation and Phylogenetic Analysis of this compound Homologs Across Plant Lineages
DELLA proteins, including SLR1, are highly conserved among terrestrial plants, highlighting their pivotal role in plant evolution and development. nih.gov Phylogenetic analyses of DELLA protein homologs across various plant lineages reveal insights into their evolutionary history and diversification.
DELLA proteins are considered land plant specific, with their origin traceable to early diverging land groups such as mosses and ferns. arccjournals.comoup.comnih.gov The conserved DELLA and GRAS domains are found in DELLA homologs across these lineages. oup.comimrpress.com While vascular plants typically have multiple DELLA genes (e.g., five in Arabidopsis), monocot species like rice and barley usually contain a single DELLA gene, such as SLR1 and SLN1, respectively. csic.esnih.govoup.com This suggests different evolutionary trajectories and potential functional redundancy in different plant groups.
Phylogenetic trees constructed using conserved regions, particularly the GRAS domain, show clear clades corresponding to different plant lineages. oup.comask-force.org Analysis of SLR1 orthologs in Brassiceae species, for instance, demonstrates close relationships among species within the same subtribe. ask-force.org The high conservation of the GRAS domain across diverse plant species underscores its fundamental importance for DELLA protein function. arccjournals.comimrpress.com
The evolution of DELLA proteins is characterized by changes in their structure and function, reflecting the complex mechanisms plants use to adapt to their environment and regulate growth. nih.gov While the GRAS domain is highly conserved, the N-terminal region, including the DELLA and TVHYNP motifs, can show more variation, particularly in regions outside the core conserved motifs. imrpress.comask-force.org This variation in the N-terminus might contribute to functional diversification among DELLA proteins in different species or even within the same species where multiple DELLA genes exist.
Studies comparing DELLA proteins across monocots and dicots support a common ancestry, with subsequent gene duplications leading to the expansion of the DELLA family in certain lineages, such as Arabidopsis. nih.govoup.com The presence of DELLA proteins in all extant land plant lineages, from nonvascular plants to angiosperms, confirms their ancient origin and conserved role as key regulators of growth and development, although the mechanism of GA-dependent degradation mediated by GID1 appears to have evolved later in vascular plants. oup.comnih.gov
| Plant Lineage | DELLA Gene Copy Number (Typical) | Example DELLA Protein(s) | Key Evolutionary Feature |
| Nonvascular Plants | Likely single or few | DELLA homologs | Presence of conserved DELLA and GRAS domains oup.comnih.gov |
| Monocots | Single | SLR1 (Rice), SLN1 (Barley) csic.esnih.gov | Single DELLA gene copy, conserved core DELLA function csic.esnih.gov |
| Eudicots | Multiple (e.g., 5 in Arabidopsis) nih.gov | GAI, RGA, RGL1, RGL2, RGL3 (Arabidopsis) nih.gov | Gene duplication leading to multiple DELLA family members nih.govoup.com |
Expression, Subcellular Localization, and Protein Dynamics of Slr1 Protein
Transcriptional Regulation and Gene Expression Patterns of SLR1 Gene
Spatiotemporal Expression Profiling Across Various Plant Tissues and Developmental Stages
Research indicates that SLR1 gene expression exhibits spatiotemporal specificity, varying across different plant tissues and developmental stages. For instance, studies in Brassica oleracea have shown that the SLR1 promoter directs stigma-specific, developmentally regulated gene expression, with maximal expression observed at flower maturity. researchgate.net In Arabidopsis, the expression driven by the SLR1 promoter is spatiotemporally similar to that of SRK in B. oleracea. researchgate.net This suggests that SLR1's role is particularly important in specific organs and during certain developmental windows. While detailed quantitative data across a wide range of rice tissues and stages were not extensively found in the provided context, the principle of spatiotemporal regulation of DELLA genes, including SLR1, is well-established in the context of their diverse roles in plant development.
Hormonal Regulation of SLR1 Gene Transcriptional Levels
Transcriptional levels of the SLR1 gene are influenced by hormonal signals, most notably gibberellins (B7789140). While DELLA proteins like SLR1 are primarily regulated at the post-translational level through GA-induced degradation, there is evidence suggesting that GA can also influence SLR1 transcript levels. Some studies indicate that GA application can lead to changes in the expression of GA-related genes, potentially including a negative feedback loop where high GA levels might influence the transcription of DELLA genes. nih.govmdpi.com However, the provided information primarily emphasizes the post-translational regulation of SLR1 protein abundance by GA.
Subcellular Localization of this compound and Its Dynamic Regulation
The function of SLR1 is intrinsically linked to its localization within the plant cell, with the nucleus being a primary site of action.
Nuclear Localization and Environmental Influence on Distribution
SLR1 is predominantly localized in the nucleus, consistent with its function as a transcriptional regulator that represses GA signaling. nih.gov Studies using fusion proteins, such as SLR1-GFP, have confirmed its nuclear localization in the absence of GA treatment. nih.govnih.gov
The subcellular localization of SLR1 is dynamically regulated, particularly in response to environmental cues and hormonal signals. The presence of gibberellins triggers a change in SLR1 dynamics, leading to its disappearance from the nucleus due to degradation. nih.govnih.gov This GA-induced degradation is a key mechanism by which the GA signal is transduced, effectively removing the DELLA-mediated repression of growth and development. While the primary environmental influence highlighted is the presence of GA, which is itself influenced by environmental factors, the provided text does not detail other direct environmental influences on SLR1 localization beyond the GA-mediated effects.
Post-Translational Control of this compound Abundance and Stability
The abundance and stability of the this compound are primarily controlled through post-translational modifications and targeted degradation, which is a central regulatory mechanism in the GA signaling pathway.
Mechanisms of Gibberellin-Induced Proteasomal Degradation
A critical aspect of SLR1 regulation is its degradation via the ubiquitin-26S proteasome pathway, a process strongly induced by gibberellins. biologists.comannualreviews.orgnih.gov This mechanism involves several key steps:
GA Perception and GID1 Interaction: In the presence of bioactive GA, the soluble GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) binds to GA. biologists.comusp.br This binding promotes a conformational change in GID1, enabling it to interact directly with the DELLA protein SLR1. biologists.comusp.brbiologists.com
Formation of the GA-GID1-SLR1 Complex: The interaction between GA-bound GID1 and SLR1 forms a stable complex. biologists.combiologists.comembopress.org This complex formation is crucial for the subsequent ubiquitination and degradation of SLR1. biologists.com
Recruitment of the SCF E3 Ubiquitin Ligase Complex: The GA-GID1-SLR1 complex facilitates the recruitment of an SCF (SKP1, CULLIN, F-BOX) E3 ubiquitin ligase complex. biologists.comannualreviews.org In rice, the F-box protein GIBBERELLIN INSENSITIVE DWARF2 (GID2) is a key component of this complex (SCFGID2) that targets SLR1 for degradation. biologists.comusp.brbiologists.comembopress.org In Arabidopsis, the homologous F-box protein is SLY1. biologists.combiologists.com
Ubiquitination of SLR1: The SCFGID2 complex catalyzes the attachment of polyubiquitin (B1169507) chains to SLR1. biologists.combiologists.com This ubiquitination marks SLR1 for degradation.
26S Proteasomal Degradation: Polyubiquitinated SLR1 is then recognized and degraded by the 26S proteasome. biologists.comannualreviews.orgnih.gov This degradation effectively removes the repressive effect of SLR1 on GA-responsive genes, leading to the activation of GA responses such as stem elongation and flowering. biologists.comnih.gov
Studies have shown that mutations in the DELLA motif of SLR1 can render the protein resistant to GA-induced degradation, resulting in a dwarf phenotype that is unresponsive to GA. annualreviews.org This highlights the essential role of this motif and the degradation pathway in GA signaling.
Furthermore, phosphorylation has been implicated in regulating SLR1 stability and activity. While some studies suggested that GA-induced phosphorylation might initiate interaction with the SCFGID2 complex, other research indicates that phosphorylation of SLR1 can occur independently of GA and may not be essential for its interaction with GID2 or its degradation. embopress.orgoup.com However, phosphorylation by certain kinases, such as EL1 in rice, appears to be crucial for maintaining SLR1 stability and activity, and reduced phosphorylation can enhance GA-mediated degradation. embopress.orgresearchgate.net
The N-terminus of SLR1 has been shown to be important for GA signal perception and interaction with GID1, while both the N-terminus and the C-terminus containing the GRAS domain are involved in regulating its activity and degradation. annualreviews.orgembopress.orgnih.gov
Table 1: Key Components Involved in GA-Induced SLR1 Degradation
| Component | Role in SLR1 Degradation |
| Gibberellin (GA) | Binds to GID1, initiating the interaction with SLR1 and subsequent degradation. biologists.combiologists.com |
| GID1 Protein | Soluble GA receptor; interacts with GA and then with SLR1 to form a complex. biologists.comusp.brbiologists.com |
| This compound | DELLA repressor targeted for degradation. biologists.comannualreviews.org |
| SCFGID2 Complex | E3 ubiquitin ligase complex that ubiquitinates SLR1. biologists.comusp.brbiologists.comembopress.org |
| GID2 Protein | F-box protein subunit of SCFGID2 that recognizes and interacts with SLR1. biologists.comusp.brembopress.org |
| Ubiquitin | Tag attached to SLR1 by SCFGID2, marking it for degradation. biologists.combiologists.com |
| 26S Proteasome | Cellular machinery that degrades ubiquitinated SLR1. biologists.comannualreviews.orgnih.gov |
Table 2: Effect of GA Treatment on Nuclear SLR1-GFP in Transgenic Rice
| Treatment | Nuclear SLR1-GFP Abundance | Observed GA Response | Source |
| No GA | High | Repressed | nih.gov |
| GA3 | Disappears/Reduced | Induced | nih.govnih.gov |
Note: This table is based on observations described in the text regarding SLR1-GFP fusion protein behavior.
Role of Casein Kinase I (EL1)-Mediated Phosphorylation in this compound Stability
Casein Kinase I (CKI) plays a significant role in regulating the stability of the this compound. In rice, the CKI known as EARLIER FLOWERING1 (EL1) has been identified as a key regulator of the GA response nih.govembopress.orgnih.gov. EL1 has been shown to specifically phosphorylate the rice DELLA protein SLR1, both in vitro and in vivo nih.govembopress.orgnih.govresearchgate.net.
Phosphorylation of SLR1 by EL1 is crucial for maintaining its activity and stability nih.govembopress.orgnih.govembopress.org. Research indicates that EL1 phosphorylation helps to sustain this compound levels researchgate.net. Conversely, a deficiency in EL1 function leads to enhanced GA-mediated degradation of SLR1 nih.govresearchgate.netembopress.org. This suggests that phosphorylation by EL1 protects SLR1 from degradation induced by gibberellin signaling.
Studies involving mutations at candidate phosphorylation sites within SLR1 have demonstrated that these sites are important for altered GA signaling nih.govembopress.orgnih.gov. Furthermore, phosphorylation by EL1 on both the N- and C-termini of SLR1 has been observed nih.gov. While EL1 deficiency enhances SLR1 degradation, it does not appear to alter the subcellular localization of SLR1, which remains nuclear researchgate.netembopress.org.
The functional significance of EL1-mediated phosphorylation on SLR1 stability is highlighted by the observation that the severe dwarf phenotype caused by SLR1 overexpression in wild-type plants is significantly suppressed under EL1 deficiency, indicating that the negative effect of SLR1 on GA signaling requires EL1 function nih.govembopress.orgnih.govresearchgate.netembopress.org.
Influence of Other Post-Translational Modifications on this compound Turnover
While phosphorylation by EL1 is a critical post-translational modification (PTM) influencing SLR1 stability, the primary mechanism for SLR1 turnover in response to GA is degradation via the 26S proteasome uniprot.orgresearchgate.net. This process is generally linked to ubiquitination, where ubiquitin molecules are attached to the target protein, marking it for proteasomal degradation abcam.commdpi.com. Although specific details on the ubiquitination of rice SLR1 were not extensively provided in the search results, DELLA protein degradation in response to GA is known to occur through the ubiquitin-proteasome pathway uniprot.orgresearchgate.net.
Post-translational modifications in general are known to influence protein stability, localization, and interactions, playing vital roles in regulating protein function and controlling cellular processes, including protein turnover abcam.commdpi.com. Besides ubiquitination and subsequent proteasome-mediated degradation, other PTMs can influence the activity of DELLA proteins researchgate.net. The phosphorylation of SLR1 by EL1 regulates both its stability and activity researchgate.net. Conversely, studies in Arabidopsis suggest that inhibiting protein phosphatases can increase DELLA stability researchgate.net, implying that dephosphorylation might contribute to DELLA instability and turnover.
While the search results emphasize the role of EL1-mediated phosphorylation in stabilizing SLR1 against GA-induced degradation, detailed information on the direct impact of other specific PTMs like acetylation, methylation (distinct from the Candida Slr1), or other modifications on rice SLR1 turnover was not prominently featured. The available data strongly supports phosphorylation as a key regulatory PTM for SLR1 stability in the context of GA signaling and proteasomal degradation.
| Protein Name | Typical Identifier Type | Identifier (if available) | PubChem CID (Not Applicable for Proteins) |
| This compound (Rice) | UniProt | Q7G7J6 | N/A |
| Casein Kinase I (EL1) | Protein (Rice CKI) | N/A | N/A |
Note: PubChem is primarily a database for chemical compounds. Proteins are typically identified by protein databases such as UniProt or PDB. Therefore, PubChem CIDs are not applicable for this compound and Casein Kinase I (EL1). spbu.ruresearchgate.net.
Molecular Mechanisms of Slr1 Protein Action and Signal Transduction
Core Mechanism of Gibberellin-Mediated SLR1 Protein Derepression
The derepression of SLENDER RICE 1 (SLR1) protein, a key repressor in the gibberellin (GA) signaling pathway, is a critical process for enabling GA-induced growth and development in plants like rice. This process is initiated by the presence of the plant hormone gibberellin and involves a cascade of molecular interactions leading to the removal of SLR1's repressive function. The canonical pathway involves the degradation of the this compound, but evidence also supports a degradation-independent mechanism for relieving its inhibitory effects.
Recruitment by SCFGID2 Complex for Ubiquitination Leading to Degradation
Once the stable GID1-GA-SLR1 ternary complex is formed, it is recognized by an E3 ubiquitin ligase complex known as SCFGID2. embopress.orgbiorxiv.org The formation of the ternary complex is a prerequisite for this recognition. nih.gov The SCF complex is a multi-protein machine responsible for tagging substrate proteins with ubiquitin, marking them for degradation. steberlab.org In rice, the key component of this complex for GA signaling is the F-box protein GIBBERELLIN-INSENSITIVE DWARF2 (GID2). psu.edunih.gov
GID2 functions as the substrate receptor of the SCF complex, specifically binding to the this compound within the GID1-GA-SLR1 assembly. biorxiv.orgnih.gov This interaction recruits SLR1 to the SCF E3 ligase, which then catalyzes the attachment of multiple ubiquitin molecules (polyubiquitination) to the this compound. biorxiv.orgoup.com The loss of GID2 function results in the accumulation of SLR1, even in the presence of GA, confirming its critical role in mediating SLR1 degradation. psu.eduoup.com
26S Proteasome-Dependent Degradation Pathway of this compound
The polyubiquitin (B1169507) chain attached to SLR1 acts as a molecular flag, targeting it for destruction by the 26S proteasome, a large protein complex that degrades unneeded or damaged proteins. nih.govpsu.eduoup.com The degradation of SLR1 is rapid upon GA treatment in wild-type plants. psu.edu This process is essential for derepressing the GA signaling pathway; by eliminating the SLR1 repressor, downstream GA-responsive genes can be expressed, leading to various physiological responses like stem elongation and seed germination. nih.govsteberlab.org The entire process, from GA perception to SLR1 degradation, represents the canonical model for GA signaling. steberlab.orgnih.gov In mutants lacking a functional 26S proteasome or the GID2 F-box protein, GA-induced degradation of SLR1 is blocked, leading to a GA-insensitive dwarf phenotype. psu.eduoup.comnih.gov
| Step | Description | Key Proteins Involved |
| 1. Complex Formation | GA binds to GID1, which then binds to SLR1. | GA, GID1, SLR1 |
| 2. Ubiquitination | The GA-GID1-SLR1 complex is recognized by the SCFGID2 complex, which polyubiquitinates SLR1. | SCFGID2 (GID2, ASK1, Cullin, Rbx1) |
| 3. Degradation | The polyubiquitinated SLR1 is degraded by the 26S proteasome. | 26S Proteasome |
Mechanisms of Degradation-Independent Derepression of this compound Repressive Activity
While protein degradation is the primary mechanism for relieving SLR1's repressive function, studies have revealed an alternative, degradation-independent pathway. nih.govresearchgate.net Research on the gid2 mutant, which lacks the F-box protein necessary for SLR1 degradation, has been particularly insightful. nih.gov Despite accumulating high levels of this compound, gid2 mutants exhibit a milder dwarf phenotype compared to GA-deficient or gid1 mutants. nih.govresearchgate.net
This observation suggests that the repressive activity of SLR1 can be partially alleviated without its complete removal. nih.gov The proposed mechanism is that the very formation of the GID1-GA-SLR1 complex is sufficient to reduce SLR1's ability to repress GA signaling. nih.govresearchgate.net In this state, even though SLR1 is not degraded, its sequestration into the complex may prevent it from interacting with other downstream targets required for its repressive function. nih.govresearchgate.net Applying GA or overproducing GID1 in the gid2 mutant background can further reduce dwarfism, supporting the model that the formation of the ternary complex itself is a derepression mechanism. nih.govresearchgate.net This degradation-independent pathway may be particularly relevant under certain stress conditions where the degradation machinery might be less active. researchgate.net
Transcriptional Repression Modulated by this compound
SLR1, like other DELLA proteins, functions as a transcriptional regulator, repressing the expression of GA-inducible genes. uniprot.org It does not appear to contain a DNA-binding domain itself but instead modulates transcription by interacting with other proteins, such as transcription factors and chromatin-modifying enzymes. nih.govembopress.org
Intrinsic Transcriptional Activation Activity Associated with this compound Domains
The primary role of SLR1 is as a transcriptional repressor. uniprot.org Recent studies indicate that SLR1 achieves this by forming a complex with components of the Polycomb Repressive Complex 2 (PRC2) and the histone deacetylase HDA702. embopress.org This complex establishes a silent chromatin state at target genes by promoting the trimethylation of Histone 3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene repression. embopress.org The DELLA domain is required for GA-induced degradation of SLR1, and its removal allows the repressor function to persist. uniprot.orgnih.gov The C-terminal GRAS domain is essential for the repressive activity. nih.gov
While the predominant function described for SLR1 is repression, some evidence suggests that DELLA proteins can also act as transcriptional coactivators. annualreviews.org This dual functionality is achieved by interacting with different sets of transcription factors. For instance, studies have shown that DELLA proteins can recruit the Mediator complex, a key coactivator in transcription, to certain gene promoters. annualreviews.org However, the specific details and intrinsic domains of the this compound directly conferring transcriptional activation activity remain an area of ongoing investigation. The repressive function mediated through the GRAS domain and its interaction with chromatin modifiers is the most well-characterized aspect of its role in transcription. embopress.orgnih.gov
Compound and Protein Glossary
| Name | Type | Description |
| SLR1 (SLENDER RICE 1) | Protein | A DELLA protein that acts as a key repressor in the gibberellin signaling pathway in rice. uniprot.org |
| Gibberellin (GA) | Phytohormone | A plant hormone that regulates various developmental processes, including stem elongation and seed germination. nih.gov |
| GID1 (GIBBERELLIN INSENSITIVE DWARF1) | Protein | A soluble receptor for gibberellin. steberlab.orgembopress.org |
| GID2 (GIBBERELLIN INSENSITIVE DWARF2) | Protein | An F-box protein that is a component of the SCF E3 ubiquitin ligase complex, responsible for targeting SLR1 for degradation. psu.edunih.gov |
| SCFGID2 | Protein Complex | An E3 ubiquitin ligase that ubiquitinates SLR1, marking it for degradation. embopress.org |
| 26S Proteasome | Protein Complex | A large protease complex that degrades ubiquitinated proteins. psu.eduoup.com |
| HDA702 | Protein | A histone deacetylase that interacts with SLR1 to repress gene expression. embopress.org |
| PRC2 (Polycomb Repressive Complex 2) | Protein Complex | A chromatin-modifying complex that interacts with SLR1 to establish a silent chromatin state. embopress.org |
| Ubiquitin | Protein | A small regulatory protein that is attached to substrate proteins, often targeting them for degradation. oup.com |
| SLRL1 (SLR1-like1) | Protein | A protein with high similarity to the C-terminal domains of SLR1 but lacking the N-terminal DELLA domain. nih.gov |
Interaction with Chromatin Modifying Complexes, Including Polycomb-Repressive Complex 2 (PRC2)
The SLENDER RICE1 (SLR1) protein, a key repressor in the gibberellin (GA) signaling pathway, exerts its regulatory effects on gene expression through intricate interactions with chromatin-modifying complexes. nih.govnih.govembopress.org A pivotal aspect of this mechanism is its association with the Polycomb-Repressive Complex 2 (PRC2). nih.govnih.govembopress.org
Research has revealed that SLR1 forms a tripartite complex with PRC2 and the histone deacetylase HDA702. nih.govnih.govembopress.org This interaction is crucial for repressing downstream genes by fostering a silent chromatin state. nih.govnih.govembopress.org The formation of this complex indicates that SLR1 directly or indirectly recruits PRC2 to specific gene loci, thereby stabilizing the repressive machinery at these sites. embopress.orgresearchgate.net
The interaction between SLR1 and PRC2 is dynamic and responsive to GA signaling. nih.govnih.gov The presence of GA or mutations in the slr1 gene leads to the dissociation of both PRC2 and HDA702 from genes that are typically induced by GA. nih.govnih.govembopress.org This dissociation alleviates the repressive chromatin environment, allowing for gene transcription.
Further evidence supporting the SLR1-PRC2 interaction comes from co-immunoprecipitation and luciferase complementation assays, which have confirmed the physical association between SLR1 and core components of the PRC2 complex, such as EMF2b and FIE2. nih.govembopress.org The interplay between SLR1 and PRC2 highlights a sophisticated mechanism of gene regulation where a signaling repressor directly engages with the cell's epigenetic machinery.
Collaboration with Histone Deacetylase HDA702 in Gene Repression
A critical partner for SLR1 in mediating gene repression is the histone deacetylase HDA702. nih.govnih.govembopress.org Evidence strongly indicates that SLR1, PRC2, and HDA702 collaborate to establish and maintain a repressive chromatin state at target gene loci. nih.govnih.govembopress.org
The recruitment of HDA702 by SLR1 is thought to be a key step in removing acetyl groups from histone tails, specifically H3K9ac, a mark associated with active transcription. nih.gov This deacetylation contributes to a more condensed chromatin structure, rendering the DNA less accessible to the transcriptional machinery.
The functional significance of this collaboration is underscored by the observation that the loss-of-function or downregulation of HDA702 impairs SLR1-dependent gene repression. nih.govnih.gov This suggests that the deacetylase activity of HDA702 is essential for the full repressive function of SLR1. Furthermore, the interaction between HDA702 and a subunit of PRC2 (MSI1) has been confirmed, solidifying the model of a tripartite repressive complex. nih.gov This interconnectedness ensures a coordinated and robust repression of GA-responsive genes in the absence of the GA signal.
Impact of this compound on Histone Modifications (e.g., H3K27me3, H3K9ac) at Target Loci
The interaction of SLR1 with PRC2 and HDA702 has direct consequences on the histone modification landscape at its target genes. The primary role of the PRC2 complex is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and transcriptional repression. researchgate.netbiorxiv.org
Studies have demonstrated that SLR1 is required to maintain high levels of H3K27me3 at a specific set of genomic loci. nih.govembopress.org In the absence of functional SLR1, these loci show a significant decrease in H3K27me3 levels. nih.gov This indicates that SLR1 is instrumental in either recruiting or stabilizing the PRC2 complex at these target sites, thereby promoting the deposition of this repressive mark.
Conversely, SLR1 plays a role in maintaining low levels of histone H3 lysine 9 acetylation (H3K9ac), a mark associated with transcriptionally active genes. nih.govembopress.org This is achieved through its interaction with HDA702, which removes the acetyl groups from H3K9. nih.gov Upon GA signaling and subsequent SLR1 degradation, there is a rapid increase in H3K9ac levels at target genes, preceding the removal of H3K27me3. nih.govnih.govembopress.org This temporal sequence of events suggests a dynamic interplay of histone modifications orchestrated by SLR1 in response to GA levels.
Table 1: Impact of SLR1 on Histone Modifications
| Histone Modification | Role in Transcription | Effect of SLR1 Presence | Effect of SLR1 Absence/GA Signal |
| H3K27me3 | Repressive | Maintained at high levels | Decreased levels |
| H3K9ac | Activating | Maintained at low levels | Increased levels |
Regulation of Downstream GA-Responsive Gene Expression by this compound
The ultimate function of the molecular interactions and epigenetic modifications mediated by SLR1 is the precise regulation of downstream gibberellin (GA)-responsive genes. nih.govnih.gov By acting as a master repressor, SLR1 prevents the expression of these genes in the absence of a GA signal. researchgate.netuniprot.org
The recruitment of the PRC2-HDA702 complex by SLR1 establishes a repressive chromatin environment at the promoters of GA-inducible genes, effectively silencing them. nih.govnih.gov These target genes are often involved in various growth and developmental processes, such as stem elongation and seed germination. nih.govnih.gov
Upon perception of GA, the this compound is targeted for degradation via the 26S proteasome pathway. nih.govresearchgate.net This removal of the SLR1 repressor leads to the dissociation of the PRC2 and HDA702 complexes from the target gene promoters. nih.govnih.govembopress.org The subsequent increase in H3K9ac and decrease in H3K27me3 transforms the chromatin into an active state, allowing for the transcription of GA-responsive genes and the initiation of GA-mediated physiological responses. nih.govnih.govembopress.org This switch-like mechanism ensures a rapid and robust response to changes in GA levels, allowing for dynamic control of plant growth and development.
Table 2: Key Research Findings on SLR1-Mediated Gene Regulation
| Finding | Experimental Evidence | Reference |
| SLR1 forms a tripartite complex with PRC2 and HDA702. | Co-immunoprecipitation, Luciferase complementation assays | nih.govnih.govembopress.org |
| SLR1 is required for maintaining high H3K27me3 levels at target loci. | Chromatin Immunoprecipitation (ChIP) analysis in wild-type vs. slr1 mutants. | nih.govembopress.org |
| GA signaling leads to the dissociation of PRC2 and HDA702 from target genes. | ChIP analysis following GA treatment. | nih.govnih.govembopress.org |
| GA-induced transcriptional activation involves a rapid increase in H3K9ac followed by H3K27me3 removal. | Time-resolved ChIP and gene expression analysis after GA treatment. | nih.govnih.govembopress.org |
Other Putative Molecular Functions of this compound Beyond Transcriptional Regulation
While the primary characterized function of SLR1 is as a transcriptional repressor, emerging evidence suggests potential roles beyond direct regulation of gene transcription.
One area of investigation involves protein-protein interactions that may sequester other regulatory proteins. For instance, an ortholog of SLR1 in Arabidopsis, RGA, has been shown to interact with transcription factors like PHYTOCHROME INTERACTING FACTOR 3 and 4 (PIF3 and PIF4), thereby inhibiting their ability to bind DNA and activate transcription. pnas.org This suggests a model where SLR1 could act as a "sink" for other proteins, indirectly regulating their activity without directly binding to DNA itself in all contexts.
Furthermore, post-translational modifications of SLR1, such as phosphorylation and ubiquitination, are critical for its stability and degradation. uniprot.org Phosphorylation by kinases like EL1/HD16 has been shown to enhance SLR1's stability, while ubiquitination by the SCF(GID2) complex targets it for degradation in the presence of GA. uniprot.orgembopress.org These modifications themselves represent a layer of regulation and could potentially influence interactions with proteins not directly involved in transcription.
While these functions are less characterized than its role as a transcriptional co-repressor, they open up new avenues for understanding the multifaceted nature of SLR1 in integrating various signaling pathways within the cell.
Protein Protein Interaction Networks of Slr1 Protein
Interactions within the Gibberellin Signaling Pathway
The core mechanism by which GA promotes growth involves the destabilization and degradation of DELLA proteins like SLR1. This process is mediated by a series of specific protein interactions triggered by GA perception.
Direct Binding to GA Receptor GID1
The initial step in the GA-induced degradation of SLR1 involves the direct binding of SLR1 to the GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This interaction is strictly dependent on the presence of bioactive GA. nih.govusp.brnih.govscispace.com GA binding to GID1 induces a conformational change in the receptor, which then allows it to physically interact with SLR1. nih.govoup.com Studies using yeast two-hybrid assays, pull-down experiments, and bimolecular fluorescence complementation have confirmed this GA-dependent interaction in vitro and in planta. nih.govusp.brnih.govresearchgate.net Domain analysis of SLR1 has revealed that the DELLA and TVHYNP domains are essential for its interaction with GID1. nih.govnih.govscispace.comresearchgate.net The amino acid residues in GID1 crucial for SLR1 interaction largely overlap with those required for GA binding, suggesting that these regions are located around the GA binding pocket and lid of GID1. nih.govnih.govscispace.comresearchgate.net The interaction with SLR1 is also reported to stabilize the GA-GID1 complex. nih.govnih.govscispace.com
Association with F-box Protein GID2 as a Component of SCF E3 Ligase
Following the formation of the GA-GID1-SLR1 complex, SLR1 is targeted for degradation by the 26S proteasome pathway. This process is mediated by an SCF (SKP1-CULLIN-F-box) E3 ubiquitin ligase complex, in which the F-box protein GID2 (GIBBERELLIN INSENSITIVE DWARF2) serves as the substrate-recognition subunit. uniprot.orgresearchgate.netbiorxiv.orgpnas.org GID2 is an essential component of this complex and is required for GA-mediated DELLA protein degradation. uniprot.orgresearchgate.netnih.gov While the GA-GID1 complex directly interacts with SLR1, GID2 associates with the GA-GID1-SLR1 complex, facilitating the polyubiquitination of SLR1, which marks it for proteasomal degradation. researchgate.netresearchgate.netbiorxiv.org Research indicates that GID2 specifically interacts with phosphorylated SLR1 protein, suggesting that phosphorylation might play a role in the recognition of SLR1 by the SCFGID2 complex. nih.gov However, other studies have suggested that phosphorylation might be independent of or not strictly necessary for the interaction with GID2. scispace.comembopress.org The interaction between GID2 and SLR1 is reported to occur through an affinity between GID2 and phosphorylated SLR1, triggering its degradation. nih.gov
Phosphorylation and Interaction with Casein Kinase I (EL1)
This compound undergoes phosphorylation, a post-translational modification that influences its stability and activity. Casein Kinase I (CK1), specifically the EARLY FLOWERING1 (EL1) in rice, has been identified as a kinase that phosphorylates SLR1. embopress.orgresearchgate.netnih.govmdpi.comembopress.orgresearchgate.net Studies have shown that EL1 interacts with SLR1 and can phosphorylate both the N- and C-termini of the protein in vitro. embopress.orgnih.govresearchgate.net Phosphorylation by EL1 is reported to be crucial for sustaining SLR1 activity and stability. embopress.orgnih.govembopress.org The el1 mutant exhibits enhanced GA response and faster GA-induced degradation of SLR1, suggesting that EL1-mediated phosphorylation promotes SLR1 stability. researchgate.netnih.govresearchgate.net Mutation of candidate phosphorylation sites in SLR1 can alter GA signaling, further highlighting the importance of phosphorylation in regulating SLR1 function. embopress.orgnih.govembopress.org
Cross-talk with other Kinases and Phosphatases Modulating this compound Function
Beyond the interaction with EL1, the phosphorylation status and function of SLR1 can be modulated by other kinases and phosphatases, indicating a broader network of regulatory interactions. While specific details on direct interactions of SLR1 with a wide range of other kinases and phosphatases are still being elucidated, research in Arabidopsis, involving DELLA homologs, provides insights into potential mechanisms. For instance, inhibiting protein phosphatases can increase DELLA stability, while mutations in certain phosphatases can prevent DELLA degradation. researchgate.net Conversely, some kinases might also interact with DELLA proteins to regulate their activity or turnover. mdpi.com These findings suggest that a balance between kinase and phosphatase activities likely fine-tunes SLR1 function and stability within the complex GA signaling network. researchgate.netoup.com Crosstalk with other signaling pathways, potentially involving different kinases and phosphatases, could also influence SLR1 activity. portlandpress.comtandfonline.com
Interactions with Chromatin Modifiers and Transcriptional Co-regulators
SLR1, as a transcriptional regulator, interacts with proteins that modify chromatin structure and co-regulate gene expression. These interactions contribute to its role in repressing GA-inducible genes. embopress.orgresearchgate.netnih.govfrontiersin.orgactanaturae.ru
Formation of Tripartite Complexes with Polycomb-Repressive Complex 2 (PRC2)
Recent research has shown that the rice DELLA protein SLR1 can form a tripartite complex with the Polycomb-Repressive Complex 2 (PRC2) and the histone deacetylase HDA702. embopress.org This complex plays a role in repressing downstream genes by establishing a silent chromatin state. embopress.org The interaction between SLR1 and PRC2, along with HDA702, is crucial for maintaining gene repression. embopress.org GA signaling and the degradation of SLR1 lead to the dissociation of PRC2 and HDA702 from GA-inducible genes, which is associated with changes in histone modifications, such as increased H3K9 acetylation and decreased H3K27 trimethylation. embopress.org Loss-of-function or downregulation of components of PRC2 and HDA702 impairs SLR1-dependent histone modification and gene repression. embopress.org This indicates that SLR1 cooperates with chromatin modification machinery, specifically PRC2, to epigenetically regulate gene expression in response to GA signals. embopress.org
Direct or Indirect Association with Histone Deacetylase HDA702
Research has revealed a significant association between SLR1 and chromatin modification machinery, specifically involving the histone deacetylase HDA702 and the Polycomb-repressive complex 2 (PRC2). SLR1 has been shown to form a tripartite complex with PRC2 and HDA702. nih.govfishersci.canih.govresearchgate.net This complex is instrumental in repressing GA-inducible genes by establishing a silent chromatin state. fishersci.caresearchgate.net The recruitment of PRC2 and HDA702 to GA-induced genes is dependent on SLR1, potentially mediated through interaction with specific DNA-binding transcription factors like the Zn-finger TF YABBY4. nih.govnih.govgenome.jp Consistent with the repressive role of this complex, GA-induced gene expression is associated with a decrease in the repressive histone mark H3K27me3 and an increase in the active mark H3K9 acetylation (H3K9ac). nih.govfishersci.ca The interaction between SLR1 and HDA702, as well as with PRC2 core components, has been experimentally confirmed through techniques such as Co-immunoprecipitation and luciferase complementation assays. nih.gov
Interactions with Components of Other Plant Hormone Signaling Pathways
SLR1 is a key node in the crosstalk between GA signaling and other plant hormone pathways, allowing for integrated responses to complex environmental cues.
In rice, SLR1 plays a role in integrating and amplifying both salicylic (B10762653) acid (SA)- and jasmonic acid (JA)-dependent innate immunity. nih.govfishersci.ienih.gov Unlike in Arabidopsis where DELLA proteins can have antagonistic effects on SA and JA signaling, rice SLR1 appears to boost both SA- and JA-mediated defenses against hemibiotrophic pathogens. nih.govfishersci.ie Reciprocally, SA and JA treatments can interfere with GA metabolism and stabilize SLR1. nih.govfishersci.ie The interaction between SLR1 and JASMONATE ZIM-DOMAIN (JAZ) proteins, which are repressors in the JA signaling pathway, is a key aspect of this integration. wikipedia.orgnih.gov Specifically, rice OsJAZ9 has been shown to interact with SLR1, and this interaction mediates the interplay between JA and GA signals. wikipedia.orgnih.gov
SLR1 interacts with DWARF14 (D14), an α/β-hydrolase that functions as a receptor for strigolactones (SLs). nih.govnih.govuni.lu This interaction is dependent on the presence of strigolactones. nih.govnih.govuni.lunih.gov D14 acts as a cleavage enzyme for SLs, and the resulting cleavage product, such as 5-hydroxy-3-methylbutenolide (D-OH), is trapped in the catalytic cavity of D14, inducing a conformational change that promotes the interaction with SLR1. nih.govnih.gov This interaction is a crucial point of crosstalk between GA and SL signaling pathways, influencing developmental processes such as tillering in rice. nih.govuni.luwikipedia.org The SLR1-OsMADS23-D14 module has been identified as mediating the crosstalk between SL and GA signaling to control rice tillering, where OsMADS23 interacts with SLR1 and acts as a transcriptional repressor of D14 expression. wikipedia.org
Integration of Salicylic Acid (SA) and Jasmonic Acid (JA) Signaling
Identification and Characterization of Novel this compound Interactors
Recent studies utilizing approaches such as mass spectrometry and yeast library screening have led to the identification of novel proteins that interact with SLR1. nih.govuni.luuniprot.org These newly identified interactors include the transcription factors bZIP23, bHLH089, bHLH094, and OSH1. uni.luuniprot.orgnih.gov The interaction between SLR1 and these transcription factors is implicated in modulating downstream gene expression related to GA-dependent growth and abscisic acid (ABA)-dependent salinity tolerance. uni.lunih.gov Furthermore, SUMOylation of SLR1 has been shown to impair its interaction with some of these novel interactors, including bZIP23, bHLH089, bHLH094, and OSH1, suggesting that this post-translational modification can modulate the SLR1 interactome and its downstream effects. uni.luuniprot.orgnih.gov Another interactor identified is YAB4, and SUMOylation of SLR1 can also block this interaction. uni.luuniprot.org
Summary of Key this compound Interactions
| Interacting Protein/Complex | Associated Signaling Pathway(s) | Nature of Interaction | Biological Context / Outcome | Method of Identification (Examples) |
| HDA702 | Chromatin Modification, GA Signaling | Direct/Indirect | Formation of tripartite complex with PRC2; repression of GA-inducible genes; H3K9ac levels. nih.govfishersci.canih.govresearchgate.net | Co-IP, Luciferase Complementation nih.gov |
| PRC2 | Chromatin Modification, GA Signaling | Direct/Indirect | Formation of tripartite complex with HDA702; repression of GA-inducible genes; H3K27me3 levels. nih.govfishersci.canih.govresearchgate.net | Mass Spectrometry, Co-IP nih.gov |
| JAZ Proteins (e.g., OsJAZ9) | JA Signaling, GA Signaling | Interaction | Integration and amplification of SA/JA defenses; mediation of JA-GA interplay. nih.govnih.govwikipedia.orgnih.gov | Yeast Two-Hybrid wikipedia.org |
| DWARF14 (D14) | Strigolactone Signaling, GA Signaling | SL-Dependent Interaction | Crosstalk between GA and SL signaling; regulation of tillering. nih.govnih.govuni.lunih.govwikipedia.org | Yeast Two-Hybrid, Pull-down nih.gov |
| OsMADS23 | Strigolactone Signaling, GA Signaling | Interaction | Component of module regulating tillering; repression of D14 expression. wikipedia.org | Yeast Library Screening uniprot.org |
| bZIP23 | GA Signaling, ABA Signaling, Stress Response | Interaction | Modulation of gene expression related to growth and salinity tolerance. uni.luuniprot.orgnih.gov | Mass Spectrometry nih.gov, Identification as novel interactor uni.luuniprot.org |
| bHLH089 | GA Signaling, ABA Signaling, Stress Response | Interaction | Modulation of gene expression related to growth and salinity tolerance. uni.luuniprot.orgnih.gov | Identification as novel interactor uni.luuniprot.org |
| bHLH094 | GA Signaling, ABA Signaling, Stress Response | Interaction | Modulation of gene expression related to growth and salinity tolerance. uni.luuniprot.orgnih.gov | Identification as novel interactor uni.luuniprot.org |
| OSH1 | GA Signaling, ABA Signaling, Stress Response | Interaction | Modulation of gene expression related to growth and salinity tolerance. uni.luuniprot.orgnih.gov | Identification as novel interactor uni.luuniprot.org |
| YABBY4 (YAB4) | GA Signaling, Growth Regulation | Interaction | Regulation of GA biosynthetic genes; fine-tuning GA20ox2 expression. uni.luuniprot.orgnih.govresearchgate.net | Identification as novel interactor uni.luuniprot.org |
| GID1 | GA Signaling | GA-Dependent Interaction | Facilitates SLR1 degradation via SCFGID2 complex. uniprot.orgnih.govnih.gov | Yeast Two-Hybrid, Pull-down, BiFC nih.gov |
| GID2 | GA Signaling | Direct Interaction | Component of SCF complex for SLR1 ubiquitination and degradation. nih.govnih.govnih.gov | Yeast Two-Hybrid, Pull-down nih.gov |
Functional Roles of Slr1 Protein in Plant Development and Physiology
Regulation of Plant Architecture and Height
Modulation of Stem Elongation and Dwarfism Phenotypes
SLR1 negatively regulates stem elongation. In the presence of sufficient GA, SLR1 protein levels decrease, releasing the repression on growth-promoting genes and leading to increased stem length. nih.govnih.gov Conversely, mutations that lead to a non-functional or stabilized this compound, or overexpression of SLR1, result in a constitutive repression of GA responses, leading to dwarfism phenotypes. nih.govembopress.orgresearchgate.netscispace.com Studies involving transgenic rice overexpressing SLR1-GFP have demonstrated that SLR1 functions in the nucleus to repress the GA signaling pathway, and its overproduction causes a dwarf phenotype. nih.govnih.gov The severity of dwarfism in rice overexpressing SLR1 proteins with various deletions correlates with the protein's transactivation activity, indicating that SLR1 suppresses growth through this mechanism. nih.gov Phosphorylation of SLR1 by kinases, such as the casein kinase I EL1 in rice, is also important for maintaining its activity and stability, influencing the degree of dwarfism. embopress.orgresearchgate.netembopress.org
Research findings on the impact of SLR1 on plant height and dwarfism are summarized in the table below:
| Genotype/Treatment | This compound Level | GA Response | Phenotype | Source |
| slr1 loss-of-function mutant | Low/Absent | Constitutive GA | Slender, tall | nih.govscispace.com |
| Overexpression of SLR1 | High | Repressed GA | Dwarf | nih.govembopress.orgresearchgate.netembopress.org |
| GA treatment (in wild-type) | Decreased | Activated GA | Shoot elongation | nih.govnih.gov |
| GA-deficient mutants | High | Repressed GA | Dwarf | nih.govresearchgate.net |
| GA-insensitive mutants (gid1, gid2) | High | Repressed GA | Dwarf | nih.govresearchgate.net |
| Overexpression of SLR1 in el1 mutant background | High | Enhanced GA | Dwarf suppressed | embopress.orgresearchgate.net |
Control of Flowering Time and Reproductive Development
While primarily known for its role in vegetative growth, SLR1 also influences the transition to reproductive development and flowering time. GA signaling is essential for various stages of plant development, including flower development. scispace.com In rice, GA signaling regulates flowering, and SLR1, as a repressor of this pathway, plays a role in this process. nih.gov Studies have indicated that DELLA proteins, including SLR1, can interact with key regulators of flowering time. researchgate.net
Influence on Seed Germination and Dormancy Characteristics
SLR1, like other DELLA proteins, acts as a repressor of seed germination. In the absence of GA, DELLA proteins accumulate and repress germination. frontiersin.org GA promotes seed germination by inducing the degradation of DELLA proteins. nih.govresearchgate.net GA-insensitive mutants that accumulate high levels of SLR1 often show reduced seed germination or increased dormancy. nih.govmdpi.comfrontiersin.org The interaction between GA, its receptor GID1, and SLR1 is crucial for releasing the repression on seed germination. nih.govnih.gov
Roles in Stress Acclimation and Innate Immunity Pathways
Beyond its developmental roles, SLR1 is increasingly recognized for its involvement in plant responses to biotic and abiotic stresses, integrating various signaling pathways to modulate immune responses. researchgate.netnih.govresearchgate.net
Contribution of this compound to Resistance Against (Hemi)biotrophic Pathogens (e.g., Magnaporthe oryzae, Xanthomonas oryzae pv. oryzae)
Contrary to findings in Arabidopsis, where DELLAs might promote resistance to necrotrophic pathogens, SLR1 in rice contributes to strong resistance against hemibiotrophic pathogens such as Magnaporthe oryzae (rice blast) and Xanthomonas oryzae pv. oryzae (bacterial leaf blight). researchgate.netnih.govnih.gov GA signaling generally enhances susceptibility to these pathogens in rice. nih.gov GA-deficient or GA-insensitive rice mutants, which overaccumulate SLR1, display enhanced resistance to M. oryzae and X. oryzae pv. oryzae. nih.gov Gain-of-function SLR1 mutants also show increased resistance to these pathogens. researchgate.netresearchgate.net
Research findings on SLR1 and resistance to hemibiotrophic pathogens are summarized below:
| Genotype/Treatment | This compound Level | Resistance to M. oryzae / Xoo | Source |
| Wild-type rice | Normal | Normal resistance | nih.gov |
| GA-deficient mutants (Waito-C, d35) | High | Enhanced resistance | nih.gov |
| GA-insensitive mutants (gid1, gid2) | High | Enhanced resistance | nih.gov |
| SLR1 gain-of-function mutants (SLR1-d1, SLR1-d2) | High | Increased resistance | researchgate.netresearchgate.net |
| slr1 loss-of-function mutant | Low/Absent | Reduced resistance | nih.gov |
Mechanisms of this compound Integrating SA- and JA-Dependent Defense Signaling
SLR1 plays a crucial role in integrating and amplifying salicylic (B10762653) acid (SA) and jasmonic acid (JA)-dependent defense signaling pathways in rice, which is distinct from the often antagonistic interaction between SA and JA pathways observed in Arabidopsis. researchgate.netnih.govnih.gov In rice, both SA and JA signaling contribute to resistance against hemibiotrophic pathogens, and SLR1 appears to boost both pathways. researchgate.netnih.govnih.gov SA and JA treatments have been shown to interfere with GA metabolism and stabilize SLR1. nih.govnih.gov This stabilization of SLR1 by SA and JA contributes to the amplification of defense responses. nih.govnih.gov The resistance-promoting effect of SLR1 is at least partly due to its ability to enhance both SA- and JA-mediated defenses in rice. researchgate.netnih.govnih.govfrontiersin.org
SLR1's interaction with other proteins and its transcriptional regulation activity likely contribute to this integration. SLR1, as a transcriptional regulator, can influence the expression of genes involved in SA and JA biosynthesis and signaling pathways. uniprot.orgnih.gov Additionally, SLR1 has been shown to interact with other signaling components and transcription factors, further highlighting its role as a hub in integrating different hormonal and stress signals. uniprot.orgembopress.orgresearchgate.net
Other Physiological Processes Regulated by this compound (e.g., Underwater Shoot and Internode Elongation)
The this compound, a DELLA protein in rice (Oryza sativa), functions primarily as a repressor of the gibberellin (GA) signaling pathway, playing a critical role in various aspects of plant growth and development, including shoot and internode elongation. nih.govnih.gov Its influence extends to specific environmental adaptation mechanisms, such as the plant's response to submergence.
In rice, the ability to survive complete submergence is linked to the regulation of underwater elongation. Submergence-tolerant rice varieties limit shoot elongation during inundation, a strategy that conserves carbohydrates for survival until floodwaters recede. This controlled growth is significantly influenced by the SUB1A gene, which encodes an ethylene-responsive factor-type transcription factor. pnas.org SUB1A has been shown to restrict GA-mediated underwater elongation. pnas.org
Research indicates that SUB1A achieves this by increasing the accumulation of GA signaling repressors, including SLR1 and SLR1 Like-1 (SLRL1). pnas.org This augmented accumulation of SLR1 and SLRL1 counteracts the elevated responsiveness to GA that is typically promoted by increased ethylene (B1197577) levels and a decline in abscisic acid (ABA) during submergence in intolerant varieties. pnas.org Specifically, SUB1A augments SLR1 and SLRL1 mRNA and protein levels, thereby dampening GA responsiveness and limiting underwater elongation. pnas.org
Studies using Sub1A overexpression lines have demonstrated that these plants exhibit classical GA-insensitive phenotypes. pnas.org Under prolonged submergence in Sub1A overexpression lines, while this compound levels may decline, there is a concomitant increase in the accumulation of SLRL1, which lacks the DELLA domain essential for typical DELLA protein degradation. nih.govpnas.org The presence of Sub1A, stimulated by ethylene, leads to increased levels of these GA signaling repressors and a decrease in GA responsiveness. pnas.org Conversely, in submergence-intolerant lines, ethylene promotes GA responsiveness and shoot elongation. pnas.org This highlights SLR1's role, in conjunction with SLRL1 and the action of SUB1A, in mediating the restricted elongation response crucial for submergence tolerance. pnas.org
The involvement of SLR1 in internode elongation is also evident in its interaction with other regulatory pathways. For instance, the expression levels of GA signaling genes, including SLR1, are down-regulated in rice plants with high levels of bioactive GA and up-regulated in plants with reduced bioactive GA levels. oup.com This demonstrates a feedback mechanism where SLR1 levels are adjusted in response to GA status, influencing internode elongation.
Furthermore, studies on rice mutants with altered internode elongation have investigated the expression of SLR1. In one study, a mutant exhibiting defective internode elongation and semi-dwarfism did not show a significant difference in SLR1 expression compared to wild-type plants, suggesting that while SLR1 is a key regulator, other factors also contribute to the precise control of internode elongation. mdpi.com
SLR1's function as a transcriptional regulator also impacts genes involved in GA metabolism. For example, SLR1 can interact with transcription factors to prevent the induction of GA20ox2, a gene essential for the synthesis of bioactive GA. biorxiv.org This transcriptional regulation by SLR1 further contributes to the control of GA levels and, consequently, growth processes like internode elongation.
The suppressive function of SLR1 on plant growth, including elongation, is dependent on its transcriptional activation activity. nih.gov The interaction of the GA receptor GID1 with GA leads to the degradation of SLR1, thereby relieving its repression and activating GA responses such as shoot elongation. nih.govresearchgate.netnih.gov
Genetic and Molecular Dissection of Slr1 Protein Function in Model Systems
Characterization of slr1 Loss-of-Function and Gain-of-Function Mutants
Analysis of slr1 mutants with altered protein function has provided significant insights into the role of SLR1 in GA signaling. Loss-of-function mutations in SLR1 typically result in a constitutive GA response phenotype, characterized by excessive elongation of stems and leaves, even in the absence of exogenous GA application. nih.govnih.govresearchgate.net This "slender" phenotype occurs because the absence of functional SLR1 protein removes the repression on GA-responsive growth processes. nih.gov Conversely, gain-of-function mutations lead to a dwarf phenotype with reduced sensitivity to GA, as the altered this compound retains its repressive activity but is less responsive to GA-induced degradation. nih.govresearchgate.netresearchgate.net The severity of dwarfism in GA-insensitive and GA biosynthesis mutants is often correlated with the level of SLR1 accumulation. nih.gov
Phenotypic and Molecular Analysis of DELLA Domain Mutations (e.g., slr1-d1, Slr1-d4)
Specific gain-of-function mutations within the DELLA domain of SLR1, such as slr1-d1 and Slr1-d4 in rice, have been extensively studied. tandfonline.comnih.govresearchgate.netfrontiersin.org These mutations affect the N-terminal DELLA domain and a nearby TVHYNP region, which are conserved in DELLA proteins and are critical for GA perception and signal transmission. scispace.comashs.org
Mutations in these regions can lead to a severe GA-insensitive dwarf phenotype. scispace.commdpi.com For example, the slr1-d1 and Slr1-d4 mutants exhibit dominant dwarfism and delayed or reduced GA response. frontiersin.orgoup.com Molecular analysis indicates that these mutations can lead to reduced interaction abilities of the this compound with the GA receptor GID1, impairing the GA-dependent degradation of SLR1 and resulting in the accumulation of the repressive protein. researchgate.netoup.com Transgenic plants overexpressing mutant SLR1 proteins with alterations in the DELLA domain show a more severe dwarf phenotype compared to those expressing wild-type SLR1, further confirming the gain-of-function nature of these mutations. researchgate.net
| Rice slr1 Mutant Alleles with DELLA/TVHYNP Domain Mutations | Phenotype | GA Sensitivity | Molecular Effect (Interaction with GID1) | Source |
| slr1-d1 | Semi-dominant dwarf | Reduced | Reduced interaction | researchgate.netoup.com |
| Slr1-d4 | Dominant dwarf | Reduced | Not explicitly detailed in snippets | frontiersin.orgoup.com |
| slr1-d6 | Semi-dominant dwarf (milder) | Reduced | Reduced interaction | oup.com |
| slr1-d7 | GA-insensitive dwarf | Reduced | Not explicitly detailed in snippets | mdpi.com |
| slr1-d8 | GA-insensitive dwarf | Reduced | Not explicitly detailed in snippets | mdpi.com |
Analysis of this compound Function in Mutants Affecting GA Perception and Signaling (e.g., gid1, gid2)
The function of SLR1 is intricately linked to other components of the GA signaling pathway, particularly the GA receptor GID1 and the F-box protein GID2. GID1 is a soluble GA receptor that interacts directly with DELLA proteins like SLR1 in a GA-dependent manner. oup.comnih.gov This interaction is a key step in GA signaling and is necessary for the subsequent degradation of DELLA proteins via the 26S proteasome pathway. tandfonline.comnih.govnih.gov GID2 in rice (orthologous to SLY1 in Arabidopsis) is a component of the SCF E3 ubiquitin ligase complex that targets SLR1 for degradation in a GA and GID1-dependent fashion. tandfonline.comnih.gov
In gid1 mutants, where GA perception is impaired, this compound accumulates to high levels because it cannot effectively interact with the GA-bound receptor for degradation. nih.govresearchgate.net This accumulation of SLR1 leads to a severe dwarf phenotype, similar to that observed in slr1 gain-of-function mutants or GA biosynthesis mutants. nih.govnih.gov
Interestingly, gid2 mutants, deficient in the F-box protein responsible for targeting SLR1 for degradation, also accumulate high levels of SLR1. nih.govresearchgate.net However, the dwarfism in gid2 mutants is often milder compared to gid1 or severe GA-deficient mutants. nih.gov Studies suggest that in gid2 mutants, derepression of SLR1 repressive activity can occur through GA and GID1 alone, without requiring the function of GID2, indicating the existence of DELLA regulation mechanisms beyond proteasomal degradation. nih.gov
Studies involving mutants affecting GA perception and signaling, such as gid1 and gid2, highlight the critical role of regulated this compound degradation in mediating GA responses and controlling plant height. nih.govresearchgate.net
Comparative Functional Genomics of DELLA Proteins Across Diverse Plant Species
Comparative functional genomics studies have revealed that DELLA proteins, including SLR1 and its orthologs, are conserved negative regulators of GA signaling across a wide range of plant species, from mosses to angiosperms. nih.govcapes.gov.brfrontiersin.org While rice contains a single DELLA protein, SLR1, other species like Arabidopsis thaliana have multiple DELLA proteins (GAI, RGA, RGL1, RGL2, and RGL3) that display partially overlapping functions. tandfonline.comnih.govoup.com
Despite variations in the number of DELLA family members, the core function as repressors of GA responses is largely conserved. tandfonline.comnih.govfrontiersin.org Comparative analysis of gene structure and protein motifs in DELLA proteins from different species, such as Ipomoea species, Prunus mume, and Brassica napus, reveals conserved domains like the DELLA and TVHYNP motifs in the N-terminus and GRAS domain in the C-terminus, which are essential for their function and interaction with other proteins. frontiersin.orgashs.orgnih.gov
Comparative studies also suggest that the evolution of DELLA proteins involves changes in structure and function, reflecting adaptations to different environments and regulatory needs. frontiersin.org While the GA-GID1-DELLA module is conserved in vascular plants, it may not be present in bryophytes in the same functional form. capes.gov.br
Transgenic Approaches for Investigating this compound Overexpression and Gene Silencing
Transgenic approaches, including the overexpression of SLR1 and gene silencing techniques like RNA interference (RNAi), have been valuable tools for studying this compound function in planta. tandfonline.comnih.govnig.ac.jp
Overexpression of wild-type SLR1 in transgenic plants leads to phenotypes consistent with increased DELLA activity, such as severe dwarfism and reduced GA sensitivity. scispace.comresearchgate.netresearchgate.net This directly demonstrates the role of SLR1 as a potent repressor of plant growth. scispace.com For instance, overexpression of SLR1-YFP fusion protein in wild-type rice resulted in a severe dwarf phenotype and shortened leaf sheaths, effects that were suppressed in an el1 mutant background, suggesting that EL1-mediated phosphorylation is critical for SLR1 function. researchgate.netembopress.org
Conversely, gene silencing or knockout of SLR1 using techniques like CRISPR/Cas9 results in phenotypes similar to slr1 loss-of-function mutants, characterized by elongated growth and constitutive GA responses. nih.govnih.govmdpi.com This further confirms that SLR1 is a key negative regulator of the GA signaling pathway. nih.gov
Transgenic studies have also been used to investigate the functional domains of SLR1. Overexpression of truncated SLR1 proteins lacking specific domains, such as the DELLA domain, has shown that these regions are critical for GA responsiveness and the negative regulatory function of the protein. researchgate.netscispace.com
Advanced Methodologies and Experimental Approaches in Slr1 Protein Research
Genetic and Forward/Reverse Genetic Screening Strategies for SLR1 Mutants and Interactors
Genetic screening has been instrumental in identifying and characterizing SLR1 mutants, providing insights into the protein's physiological roles. Both forward and reverse genetic approaches are utilized. Forward genetics, often involving random mutagenesis followed by screening for altered phenotypes (such as dwarfism), has led to the isolation of dominant dwarf Slr1-d mutants in rice. Map-based cloning was successfully employed to identify the causal mutations in these lines, revealing gain-of-function mutations in the N-terminal region of SLR1 researchgate.net. These mutations were found to affect the degradation of the SLR1 protein and reduce its interaction abilities with the GA receptor GID1 researchgate.net.
Reverse genetic strategies, such as using targeted genome editing technologies like CRISPR/Cas9, have also been applied to generate specific slr1 alleles. By targeting the DELLA/TVHYNP domain of the OsSLR1 gene, researchers have created slr1-d mutants exhibiting a semi-dominant dwarf phenotype nih.govnih.gov. These studies demonstrate the power of targeted mutagenesis in generating specific mutations to study the functional domains of this compound and their impact on plant development and GA sensitivity nih.govnih.gov.
Genetic screens also aim to identify genes encoding proteins that interact with or modify SLR1 function. While not explicitly detailed as separate screens in the provided snippets, the characterization of SLR1 mutants often involves assessing their interaction with known components of the GA pathway, such as GID1 and GID2, through methods like yeast two-hybrid, which can be part of a broader screening effort for interactors researchgate.netoup.com. The UniProt database lists GID2 and GID1 as interacting partners of rice SLR1 uniprot.org.
Transcriptomic and Proteomic Profiling in Response to SLR1 Perturbation
Perturbing this compound levels or function, through mutation or altered expression, leads to significant changes in gene and protein expression profiles. Transcriptomic and proteomic analyses are employed to capture these downstream effects on a global scale.
RNA Sequencing and Quantitative Reverse Transcription PCR for Gene Expression Analysis
Transcriptomic profiling techniques, such as RNA sequencing (RNA-Seq) and quantitative reverse transcription PCR (qRT-PCR), are widely used to analyze gene expression changes in SLR1 mutants or in response to conditions affecting SLR1 activity. RNA-Seq provides a comprehensive view of the transcriptome, allowing for the discovery of differentially expressed genes without prior knowledge thermofisher.combiosistemika.com. Studies using RNA-Seq on slr1-d7 and slr1-d8 mutants have revealed altered transcriptome profiles compared to wild-type plants nih.govnih.gov. For instance, these mutants showed increased expression levels of GA synthesis genes, such as GA20OX2 and GA3OX2 nih.govnih.gov.
qRT-PCR is often used to validate the results obtained from RNA-Seq and to quantify the expression levels of specific genes of interest with high accuracy and sensitivity thermofisher.combiosistemika.com. This method has been used to detect the expression pattern of SLR1 itself in different rice tissues oup.com.
The following table summarizes differential gene expression findings in slr1-d7 and slr1-d8 mutants based on RNA-Seq data:
| Mutant Line | Upregulated Genes (vs. WT) | Downregulated Genes (vs. WT) |
| slr1-d7 | 214 | 154 |
| slr1-d8 | 334 | 104 |
Mass Spectrometry-Based Proteomics for Interaction and Post-Translational Modification Identification
Mass spectrometry (MS)-based proteomics is a powerful technology for the high-throughput profiling of the proteome and the identification of protein post-translational modifications (PTMs) creative-proteomics.comnih.gov. PTMs are crucial regulators of protein function, localization, and interactions creative-proteomics.com. By enzymatically cleaving proteins into peptides and analyzing their molecular weights using MS, researchers can identify and quantify proteins and detect modifications that alter peptide mass creative-proteomics.comnih.gov.
This approach is vital for understanding how this compound itself is modified and how these modifications affect its activity and interactions. For example, phosphorylation is a key PTM that can regulate protein activity and stability creative-proteomics.comembopress.org. Studies have indicated that phosphorylation of SLR1 is important for maintaining its activity and stability embopress.orgnih.gov. Mass spectrometry-based methods are commonly employed for comprehensive PTM profiling nih.govwindows.net. Beyond PTMs, MS can also be integrated with affinity purification techniques (such as co-immunoprecipitation) to identify proteins that interact with SLR1 researchgate.net.
Protein Interaction Studies
Understanding the network of proteins that interact with SLR1 is fundamental to elucidating its molecular mechanisms. Various techniques are employed to study both direct and indirect protein-protein interactions involving SLR1.
Co-Immunoprecipitation (Co-IP) and Bimolecular Fluorescence Complementation (BiFC) for In Vivo Interaction Confirmation
Co-Immunoprecipitation (Co-IP) is a biochemical technique used to validate protein-protein interactions in a more native cellular context scau.edu.cncreative-proteomics.comthermofisher.com. This method involves using an antibody specific to SLR1 (or a tagged version of SLR1) to pull down this compound from cell lysates. Any proteins that are physically bound to SLR1 under the lysis conditions will also be co-precipitated and can subsequently be identified, typically by Western blot or mass spectrometry scau.edu.cncreative-proteomics.comthermofisher.com. Co-IP is considered a robust method for confirming in vivo interactions scau.edu.cn.
Bimolecular Fluorescence Complementation (BiFC) is a fluorescence-based technique used to visualize protein-protein interactions in living cells researchgate.netscau.edu.cn. In this assay, two non-fluorescent halves of a fluorescent protein are fused to the proteins of interest. If the two proteins interact, the two halves of the fluorescent protein are brought into close proximity, allowing them to reconstitute a functional fluorophore and emit a detectable fluorescence signal researchgate.net. BiFC can provide information about the localization of the interaction within the cell plantae.org. Both Co-IP and BiFC are valuable tools for confirming interactions identified by methods like Y2H and for studying interactions in their native cellular environment researchgate.netscau.edu.cnplantae.org.
In Vitro Binding Assays (e.g., Pull-down, Surface Plasmon Resonance) for Interaction Kinetics
In vitro binding assays are crucial for characterizing the interactions between SLR1 proteins and their binding partners, providing quantitative data on binding affinity and kinetics. Techniques such as pull-down assays and Surface Plasmon Resonance (SPR) have been utilized.
Pull-down assays have demonstrated the GA-dependent interaction between rice SLR1 and the gibberellin receptor GID1 in planta nih.gov. These assays, often using tagged proteins like GST-GID2, have shown that both phosphorylated and non-phosphorylated forms of rice SLR1 can interact with the F-box protein GID2, a component of the SCF complex involved in SLR1 degradation oup.com.
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding events and the determination of association (kon) and dissociation (koff) rate constants, providing insights into interaction kinetics and affinity (KD) nicoyalife.comneuromics.com. SPR has been used to analyze protein-protein interactions, including those involving DELLA proteins. Studies on DELLA proteins, such as RGL1 (an Arabidopsis thaliana homologue of SLR1), have employed SPR to characterize interactions with the gibberellin receptor GID1A, predicting a conformational change in the DELLA protein upon binding nih.gov. SPR analysis of GID1-SLR1 interactions has revealed that the GRAS domain of rice SLR1 contributes to stabilizing the GID1-SLR1 interaction by reducing its dissociation rate researchgate.net.
Structural and Biophysical Characterization Techniques for this compound and Complexes
A range of biophysical techniques are employed to understand the structural properties, conformational dynamics, and complex formation of SLR1 proteins.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantify the thermodynamic parameters of molecular interactions, including binding affinity (Ka or KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) rsc.orgmalvernpanalytical.com. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile malvernpanalytical.com.
ITC experiments have been instrumental in characterizing the binding of rice SLR1, specifically a truncated form (M28-A112), to the rice GID1/GA complex. These studies determined a high binding affinity (Kb = 2.9 × 107 M-1) for the ternary complex and showed that the binding is enthalpically driven and independent of the specific bioactive gibberellin present d-nb.infonih.govnih.gov.
An example of ITC data representation for the binding of OsGID1/SLR1(M28-A112) is available in the literature nih.gov.
Small-Angle X-ray Scattering (SAXS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics in Solution
Studies on the rice this compound, particularly the truncated M28-A112 form, have utilized SAXS and NMR. SAXS experiments indicated that free SLR1(M28-A112) is a natively unfolded protein in solution d-nb.infonih.gov. Kratky plots of SAXS data further supported that free SLR1(M28-A112) is unfolded, while the OsGID1/GA3 complex is globular d-nb.info. NMR spectroscopy, specifically 1H-15N HSQC NMR, confirmed that free SLR1(M28-A112) exhibits characteristics similar to a disordered protein, although it contains a small amount of marginally stable secondary structure d-nb.info. Conversely, when bound to GID1/GA, SLR1 adopts a highly ordered structure d-nb.infonih.gov.
SAXS data can also provide an estimate of the molecular mass of a protein, relating to its oligomeric state mdpi.com. For SLR1(M28-A112), the estimated molecular weight from gel filtration was larger than the theoretical value, consistent with it being unfolded or potentially forming higher-order species in solution d-nb.info.
Gel Filtration Chromatography for Protein Complex Analysis
Gel filtration chromatography, also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution bio-rad.com. This technique is widely used to analyze the oligomeric state of proteins and to identify and characterize protein complexes bio-rad.com.
Gel filtration chromatography has been applied in studies of the rice this compound to analyze its behavior in isolation and in complex with GID1 and gibberellin d-nb.infonih.gov. Experiments using truncated SLR1 mutants, such as SLR1(M28-A112), showed that these mutants elute at positions indicating a larger size than predicted by their molecular weights when in isolation, suggesting they are unfolded or form aggregates d-nb.info. When mixed with the Trx-GID1/GA3 complex, a species eluting at the position expected for a one-to-one heterocomplex was observed, indicating the formation of a stable complex d-nb.info.
A representative gel filtration chromatogram illustrating the elution profiles of Trx-OsGID1/GA3 and various Trx-SLR1 mutants, both in isolation and together, can be found in the cited research d-nb.info.
Cell Biology and Advanced Imaging Techniques
Cell biology techniques, particularly advanced imaging methods, are essential for understanding the cellular localization and dynamics of SLR1 proteins within living cells.
Fluorescence Microscopy for Subcellular Localization and Dynamics (e.g., using SLR1-GFP/YFP fusions)
Fluorescence microscopy, often employing fusions of proteins with fluorescent proteins like Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP), is a standard technique for visualizing the subcellular localization and dynamics of proteins in vivo addgene.orgutk.edu. By creating fusion constructs where the protein of interest is tagged with a fluorescent protein, researchers can observe its distribution within different cellular compartments addgene.orgutk.edu.
In research on the rice DELLA protein SLR1, fluorescence observation and western blot analysis of SLR1-YFP fusion proteins have been used to study the effect of phosphorylation on SLR1 stability and degradation in response to gibberellin treatment embopress.org. These studies showed that the degradation of the SLR1-YFP fusion protein was significantly enhanced in el1 mutants (deficient in a casein kinase I that phosphorylates SLR1) compared to wild-type plants, indicating the importance of phosphorylation for SLR1 stability embopress.org.
In the context of Candida albicans Slr1p, fluorescence microscopy using Slr1-GFP fusions has been employed to determine its subcellular localization. Wild-type Slr1-GFP was found to localize predominantly to the nucleus, with some presence in the cytoplasm nih.gov. Mutations affecting phosphorylation sites in Slr1-GFP resulted in a shift in localization, with the non-phosphorylatable mutant primarily localizing to the cytoplasm in budding cells and forming foci at hyphal tips in hyphal cells nih.gov. This highlights the role of post-translational modification in regulating Slr1p localization nih.gov.
Interactive data tables could be generated to display quantitative data from techniques like ITC (e.g., binding constants, thermodynamic parameters) or potentially from image analysis of fluorescence microscopy (e.g., quantification of protein levels or localization ratios in different conditions), provided specific numerical data is available in the source material. However, based on the provided snippets, the data is primarily descriptive or presented in graphical form in the original papers.
| Technique | Application to this compound | Key Findings (Examples) | Relevant SLR1 (Organism) |
| Pull-down Assay | Characterizing interaction with binding partners (e.g., GID1, GID2). nih.govoup.com | Demonstrated GA-dependent interaction with GID1; showed interaction with GID2 independent of phosphorylation state. nih.govoup.com | Rice |
| Surface Plasmon Resonance (SPR) | Analyzing binding kinetics and affinity of interactions. nih.govresearchgate.net | Determined binding affinity and kinetics of DELLA-GID1 interaction; showed GRAS domain stabilizes GID1-SLR1 interaction. nih.govresearchgate.net | Rice, Arabidopsis |
| Isothermal Titration Calorimetry (ITC) | Quantifying thermodynamic parameters of binding interactions. d-nb.infonih.govnih.gov | Determined high binding affinity and enthalpically driven binding of truncated rice SLR1 to GID1/GA complex. d-nb.infonih.gov | Rice |
| Small-Angle X-ray Scattering (SAXS) | Assessing overall size, shape, and conformational changes in solution. d-nb.infonih.govmdpi.com | Indicated free truncated rice SLR1 is natively unfolded; showed conformational change upon binding to GID1/GA. d-nb.infonih.gov | Rice |
| Nuclear Magnetic Resonance (NMR) | Studying high-resolution structure and dynamics in solution. d-nb.infonih.govnih.gov | Confirmed disordered nature of free truncated rice SLR1 and ordered structure when bound to GID1/GA. d-nb.infonih.gov | Rice |
| Gel Filtration Chromatography | Analyzing protein complex formation and oligomeric state in solution. d-nb.infonih.govbio-rad.com | Showed formation of a one-to-one complex between truncated rice SLR1 and GID1/GA; indicated free truncated SLR1 elutes larger than predicted MW. d-nb.infonih.gov | Rice |
| Fluorescence Microscopy (GFP/YFP fusions) | Visualizing subcellular localization and dynamics; assessing protein stability and degradation. utk.eduembopress.orgnih.gov | Showed rice SLR1-YFP degradation is affected by phosphorylation; demonstrated nuclear and cytoplasmic localization of C. albicans Slr1-GFP, influenced by phosphorylation. embopress.orgnih.gov | Rice, C. albicans |
Chromatin Immunoprecipitation (ChIP) and Epigenetic Analysis of this compound Target Genes
Chromatin Immunoprecipitation (ChIP) is a powerful antibody-based technique used to identify the specific DNA regions associated with a particular protein in vivo. cellsignal.com In the context of this compound research, ChIP is employed to pinpoint the genomic targets to which SLR1 binds, either directly or indirectly, to exert its transcriptional regulatory function. cellsignal.com By isolating DNA fragments bound to SLR1, researchers can identify the genes that are potentially regulated by this protein.
ChIP assays coupled with high-throughput sequencing (ChIP-seq) or microarray analysis (ChIP-chip) allow for genome-wide mapping of SLR1 binding sites. cellsignal.comresearchgate.net This provides a comprehensive view of the regulatory landscape influenced by SLR1. Studies have shown that DELLA proteins, including SLR1, can associate with the promoters of their target genes. csic.es For instance, in rice, SLR1 has been shown to interact with Polycomb-repressive complex 2 (PRC2) and histone deacetylase HDA702 to repress downstream genes by establishing a silent chromatin state. researchgate.netembopress.org The slr1 mutation and GA signaling can lead to the dissociation of PRC2 and HDA702 from GA-inducible genes. researchgate.net Loss-of-function or downregulation of these chromatin regulators can impair SLR1-dependent histone modification and gene repression. researchgate.netembopress.org
Epigenetic analysis complements ChIP by examining modifications to chromatin, such as histone modifications and DNA methylation, that are associated with SLR1's regulatory activity. SLR1 is required for H3K27 trimethylation (H3K27me3) at a subset of PRC2 targets. embopress.org GA signaling is associated with an increase in H3K9 acetylation (H3K9ac) and a decrease in H3K27me3. embopress.org Time-resolved analysis of GA signaling has revealed that GA-induced transcriptional activation is linked to a rapid increase of H3K9ac followed by H3K27me3 removal. nih.gov These findings establish an epigenetic mechanism for DELLA-mediated gene repression and highlight the chromatin dynamics involved in transcriptional activation stimulated by GA signaling. nih.gov
Detailed research findings from ChIP and epigenetic studies demonstrate the intricate mechanisms by which SLR1 influences gene expression through chromatin modifications. For example, a study involving FLAG-tagged SLR1 in rice identified interactions with PRC2 core components (EMF2b, FIE2, MSI1, FVE/MSI4) and PRC2-associated proteins (VAL1, VIL3, IBM2) through immunoprecipitation coupled with mass spectrometry (IP-MS). nih.gov
Computational and Systems Biology Approaches for Network Modeling and Phylogenetic Analysis
Computational and systems biology approaches are essential for understanding the complex roles of this compound within cellular networks and its evolutionary trajectory. These methods leverage large-scale biological data to build models and infer relationships that are not always apparent through experimental methods alone.
Network modeling in systems biology aims to understand biological systems at a holistic level by cataloging molecules and their interactions. researchgate.net This involves viewing cells in terms of their underlying network structures, including gene networks, protein interaction networks, metabolic networks, and signaling networks. researchgate.netsrmist.edu.in SLR1, as a key regulator in the GA signaling pathway, participates in complex protein-protein interaction networks. uniprot.org For instance, SLR1 interacts with the GA receptor GID1 in a GA-dependent manner, which leads to its degradation via the SCFGID2 complex. uniprot.orgresearchgate.net Transcriptomic analysis, often integrated into systems biology studies, has shown that SUMOylation of SLR1 can modulate transcriptional responses and affect the expression of genes involved in GA metabolism, such as GA20ox2 and GA2ox3. biorxiv.org Computational analysis has also been used to predict SUMOylation motifs on SLR1. nih.gov Furthermore, novel SLR1 interactors, such as bZIP23, bHLH089, bHLH094, and OSH1, have been identified, and their interactions were found to be impaired in the presence of SUMOylated SLR1. nih.gov This suggests that SLR1 SUMOylation can disrupt interactions with various transcription factors, thereby modulating downstream gene expression. nih.gov Computational modeling can help to integrate these interaction data and predict the behavior of the GA signaling pathway under different conditions. srmist.edu.in
Phylogenetic analysis is used to trace the evolutionary history of SLR1 and its homologs across different plant species. nih.govnih.govfrontiersin.org By comparing the sequences of DELLA proteins, including SLR1, in various plant lineages, researchers can infer evolutionary relationships and identify conserved domains and motifs. nih.govnih.govfrontiersin.org Phylogenetic analysis of SLG and SLR1 sequences in Raphanus sativus and other Brassicaceae species revealed insights into the diversification of these genes. nih.gov Studies have shown that the DELLA protein family is present in all extant land plant lineages, with the conserved domains evolving early in their history. frontiersin.orgoup.com Phylogenetic trees constructed using DELLA protein sequences from different species help to visualize these evolutionary relationships. nih.govfrontiersin.orgoup.com For example, phylogenetic analysis of DELLA proteins using GRAS domains from various land plant lineages has been conducted to elucidate their evolution. oup.com These analyses indicate that previously known GRAS subfamilies are land plant specific and appeared early in a land plant common ancestor. oup.com The evolution of DELLA proteins is characterized by changes in their structure and function, reflecting adaptations to different environments and regulatory mechanisms. frontiersin.org
Q & A
Q. How to reconcile discrepancies in SLR1 degradation kinetics across studies?
- Resolution Strategy :
- Standardize GA Treatment : Use consistent GA4 concentrations (e.g., 1 µM) and application durations.
- Control for Genetic Background : Compare mutants in isogenic lines (e.g., gid2 vs. Slr1-d4) .
- Quantitative Blotting : Normalize SLR1 band intensities to housekeeping proteins (e.g., actin) and report phosphorylation ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
